[4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate
Overview
Description
[4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes an acetamido group, a methoxyphenyl group, and an acetate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetamido Group: This step involves the acetylation of an amine precursor using acetic anhydride under mild conditions.
Introduction of the Prop-2-enylamino Group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group is replaced by a prop-2-enylamine.
Formation of the Methoxyphenyl Group: This step involves the methoxylation of a phenyl ring using methanol and a strong acid catalyst.
Esterification to Form the Acetate: The final step involves the esterification of the compound using acetic acid and a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enylamino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its acetamido and methoxyphenyl groups.
Medicine
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-hydroxyphenyl] acetate: Similar structure but with a hydroxy group instead of a methoxy group.
[4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-ethoxyphenyl] acetate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in [4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate provides unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
[4-[(Z)-2-acetamido-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-5-8-18-17(22)14(19-11(2)20)9-13-6-7-15(24-12(3)21)16(10-13)23-4/h5-7,9-10H,1,8H2,2-4H3,(H,18,22)(H,19,20)/b14-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJVBPGRLCAALO-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC)C(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC(=C(C=C1)OC(=O)C)OC)/C(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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